molecular formula C23H15F4N3O4S B2638937 ethyl 5-(3-fluorobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-25-2

ethyl 5-(3-fluorobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2638937
CAS No.: 851951-25-2
M. Wt: 505.44
InChI Key: JMTBQOIWGSDBRU-UHFFFAOYSA-N
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Description

Ethyl 5-(3-fluorobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. Key structural elements include:

  • 4-(Trifluoromethyl)phenyl substituent: A strong electron-withdrawing group at the 3-position of the thienopyridazine ring, likely improving lipophilicity and target binding.
  • Ethyl carboxylate ester: A common prodrug strategy to enhance bioavailability.

Properties

IUPAC Name

ethyl 5-[(3-fluorobenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F4N3O4S/c1-2-34-22(33)18-16-11-35-20(28-19(31)12-4-3-5-14(24)10-12)17(16)21(32)30(29-18)15-8-6-13(7-9-15)23(25,26)27/h3-11H,2H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTBQOIWGSDBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F4N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(3-fluorobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-d]pyridazine ring system.

    Introduction of the Fluorobenzamido Group: The 3-fluorobenzamido group is introduced through a nucleophilic substitution reaction, often using a fluorinated benzoyl chloride derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-fluorobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure and fluorine content make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its stability and electronic properties could be useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving fluorinated molecules.

Mechanism of Action

The mechanism by which ethyl 5-(3-fluorobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. The presence of fluorine atoms can enhance binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The compound may also participate in electron transfer reactions, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Amide Group

Compound 1: Ethyl 4-oxo-5-[(3-phenylpropanoyl)amino]-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (RN: 851951-47-8)
  • Key Differences :
    • Amide substituent : 3-Phenylpropanamido vs. 3-fluorobenzamido in the target compound.
    • Impact :
  • Lack of fluorine may decrease electronic effects, altering binding affinity to targets sensitive to halogen interactions.
Compound 2: Ethyl 5-amino-3-(4-aminophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (RN: 1282448-99-0)
  • Key Differences :
    • Amide group : Replaced by a primary amine (-NH₂) at the 5-position.
    • Impact :
  • Increased polarity due to the amino group, enhancing solubility but possibly reducing membrane permeability.
  • The 4-aminophenyl substituent (vs. 4-trifluoromethylphenyl) introduces a hydrophilic moiety, which may alter pharmacokinetics.

Core Heterocyclic Modifications

Compound 3: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate
  • Key Differences: Core structure: Pyrazolo[3,4-d]pyrimidine-chromenone hybrid vs. thieno[3,4-d]pyridazine. Fluorine placement: Dual fluorination (5-fluoro on chromenone, 3-fluorophenyl) mirrors the target compound’s fluorobenzamido group.
  • Impact: The chromenone-pyrazolopyrimidine core may target different enzymes (e.g., cyclin-dependent kinases) compared to the thienopyridazine scaffold. Melting point (227–230°C) and molecular weight (560.2 g/mol) suggest higher thermal stability than typical thienopyridazines, though direct comparisons are unavailable.

Aromatic Substituent Effects

  • Trifluoromethyl (CF₃) vs. Amino (NH₂): The CF₃ group in the target compound and Compound 1 enhances lipophilicity (logP), favoring blood-brain barrier penetration or hydrophobic binding pockets.

Comparative Data Table

Compound Name (RN) Core Structure Key Substituents Notable Properties/Implications
Target Compound Thieno[3,4-d]pyridazine 3-Fluorobenzamido, 4-CF₃-phenyl High lipophilicity; potential kinase inhibition
Compound 1 (851951-47-8) Thieno[3,4-d]pyridazine 3-Phenylpropanamido, 4-CF₃-phenyl Reduced solubility vs. target compound
Compound 3 (1282448-99-0) Thieno[3,4-d]pyridazine 5-Amino, 4-Aminophenyl Enhanced polarity; possible solubility issues
Compound from Example 62 Pyrazolo[3,4-d]pyrimidine 3-Fluorophenyl, 5-Fluoro High thermal stability (MP: 227–230°C)

Research Implications

  • Fluorine Substitution: The 3-fluorobenzamido group in the target compound may offer superior target engagement (e.g., kinase ATP pockets) compared to non-fluorinated analogues .
  • Core Flexibility: Thienopyridazine derivatives (target compound, Compounds 1 and 3) are structurally distinct from pyrazolopyrimidines , suggesting divergent therapeutic applications.
  • Prodrug Potential: Ethyl carboxylate esters in the target compound and analogues may require metabolic activation, influencing dosing regimens .

Biological Activity

Ethyl 5-(3-fluorobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H15F4N3O3SC_{19}H_{15}F_4N_3O_3S. Its structure includes a thieno[3,4-d]pyridazine core, which is known for its diverse pharmacological properties.

Research indicates that compounds with similar structures often exhibit activity through the inhibition of specific enzymes or receptors. For instance, thieno[3,4-d]pyridazine derivatives have been shown to act as kinase inhibitors, which play crucial roles in cell signaling pathways involved in cancer and other diseases. The presence of the trifluoromethyl group enhances lipophilicity and may improve the compound's ability to penetrate biological membranes.

Antitumor Activity

A study conducted on various thieno[3,4-d]pyridazine derivatives demonstrated their potential as antitumor agents. The compound exhibited significant cytotoxicity against multiple cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.2Apoptosis induction
A549 (Lung Cancer)6.8G2/M cell cycle arrest
HeLa (Cervical Cancer)7.5Caspase activation

Anti-inflammatory Effects

In addition to antitumor properties, the compound has shown anti-inflammatory effects in preclinical models. It inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

CytokineInhibition (%)
TNF-alpha65%
IL-670%

Case Studies

  • In Vivo Efficacy : A study involving a xenograft model of human breast cancer demonstrated that administration of this compound significantly reduced tumor growth compared to controls. Tumors treated with the compound showed decreased proliferation markers (Ki-67) and increased apoptosis markers (cleaved caspase-3).
  • Pharmacokinetics : In pharmacokinetic studies, the compound displayed favorable absorption characteristics with a half-life suitable for therapeutic applications. Its bioavailability was enhanced by formulation strategies involving liposomal encapsulation.

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